molecular formula C26H21N3O2S B431211 10-(4-methoxyphenyl)-13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one CAS No. 383148-87-6

10-(4-methoxyphenyl)-13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B431211
CAS No.: 383148-87-6
M. Wt: 439.5g/mol
InChI Key: KKOZURZYSBTTFE-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines multiple aromatic rings and a thioxo group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one typically involves multi-step reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . The resulting tricyclic indole can then be further modified through various steps to introduce the thioxo group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to give good yields of tricyclic indole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, which can lead to a range of biological effects . For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one apart is its unique combination of aromatic rings and a thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

383148-87-6

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5g/mol

IUPAC Name

10-(4-methoxyphenyl)-13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C26H21N3O2S/c1-31-18-13-11-16(12-14-18)24-23-20(19-9-5-6-10-21(19)27-23)15-22-25(30)28(26(32)29(22)24)17-7-3-2-4-8-17/h2-14,22,24,27H,15H2,1H3

InChI Key

KKOZURZYSBTTFE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6N3

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC4N2C(=S)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6N3

Origin of Product

United States

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